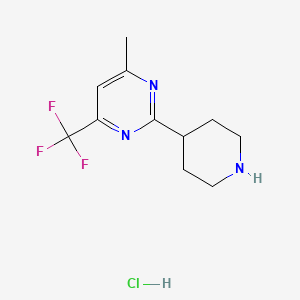

4-Methyl-2-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidine hydrochloride

Description

4-Methyl-2-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidine hydrochloride is a pyrimidine derivative characterized by three key substituents:

- Methyl group at position 4 of the pyrimidine ring.

- Piperidin-4-yl group at position 2, contributing to steric bulk and basicity.

- Trifluoromethyl (CF₃) group at position 6, enhancing lipophilicity and metabolic stability .

Its molecular formula is C₁₁H₁₄F₃N₃·HCl, with a calculated molecular weight of 287.7 g/mol. Pyrimidine derivatives are widely studied for their biological activities, including kinase inhibition and antimicrobial properties .

Properties

IUPAC Name |

4-methyl-2-piperidin-4-yl-6-(trifluoromethyl)pyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3N3.ClH/c1-7-6-9(11(12,13)14)17-10(16-7)8-2-4-15-5-3-8;/h6,8,15H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIHMOAQVESBRKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2CCNCC2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

4-Methyl-2-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidine hydrochloride is primarily utilized in medicinal chemistry for the development of new pharmaceuticals. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug discovery.

Case Studies

- Antiviral Activity : Research has indicated that compounds similar to this pyrimidine derivative exhibit antiviral properties. Studies have focused on their efficacy against viral infections, potentially leading to the development of new antiviral drugs.

Pharmacological Studies

This compound's pharmacological profile is being explored for its potential effects on various biological systems. Its ability to modulate receptor activity is of particular interest.

Key Findings

- Receptor Modulation : Preliminary studies suggest that this compound may act as a modulator of certain neurotransmitter receptors, which could have implications in treating neurological disorders.

Synthesis and Development

The synthesis of this compound has been optimized for scalability and purity, making it suitable for further testing in preclinical studies.

Synthesis Techniques

- Reactions Involved : The synthesis typically involves multi-step reactions that include the formation of the pyrimidine ring and subsequent functionalization with piperidine and trifluoromethyl groups.

Data Table: Summary of Applications

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the biological context but generally involves binding to the active site of the target, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrimidine Derivatives

The pharmacological and physicochemical properties of pyrimidine derivatives are highly sensitive to substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Key Research Findings

Structural Positioning

- Substitution at position 2 (piperidin-4-yl) in the target compound contrasts with analogs like 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine, where substituents are repositioned. This affects binding affinity in kinase inhibition assays .

Biological Activity

4-Methyl-2-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidine hydrochloride (CAS Number: 1361111-69-4) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₁H₁₅ClF₃N₃

- Molecular Weight : 281.70 g/mol

- Structure : The compound features a pyrimidine ring substituted with a trifluoromethyl group and a piperidine moiety, which is crucial for its biological interactions .

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in neurological and cardiovascular systems. Specifically, the presence of the piperidine ring suggests potential activity as a modulator of neurotransmitter receptors, particularly metabotropic glutamate receptors (mGluRs) and potentially other G-protein coupled receptors (GPCRs) .

Antimicrobial Activity

Pyrimidine derivatives have been extensively studied for their antimicrobial properties. Compounds similar to 4-methyl-2-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidine have shown effectiveness against various bacterial strains, fungi, and viruses. The trifluoromethyl group is known to enhance lipophilicity, which may improve membrane permeability and thus enhance antimicrobial efficacy .

Neurological Effects

The potential for neurological effects stems from its interaction with mGluRs. Compounds that modulate these receptors can influence anxiety and depression pathways. For example, some analogs have been shown to exhibit anxiolytic-like effects in rodent models . Further investigation into the specific effects of 4-methyl-2-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidine on mGluR activity could elucidate its role in neuropharmacology.

Case Studies and Experimental Data

- Antimicrobial Testing : In vitro testing demonstrated that similar pyrimidine derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were reported in the range of 5–20 µg/mL .

- Antiparasitic Efficacy : Analogous compounds targeting PfATP4 showed promising results in reducing parasitemia in mouse models of malaria by approximately 30% at doses of 40 mg/kg . While direct studies on this specific compound are lacking, it is reasonable to hypothesize similar outcomes based on structural activity relationships.

- Neurological Studies : In behavioral assays involving rodent models, compounds structurally related to 4-methyl-2-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidine demonstrated significant reductions in anxiety-like behaviors when administered at specific doses .

Q & A

Q. What are the standard synthetic routes for 4-Methyl-2-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidine hydrochloride, and what are the critical reaction parameters affecting yield and purity?

Methodological Answer: The compound is typically synthesized via multi-step reactions involving pyrimidine core functionalization. Key steps include:

- Piperidine coupling : Substitution of a chlorine atom on the pyrimidine ring with piperidine under basic conditions (e.g., NaOH in dichloromethane) .

- Trifluoromethyl introduction : Use of trifluoromethylating agents (e.g., CF₃Cu or CF₃SiMe₃) in the presence of catalysts .

- Hydrochloride salt formation : Acidic workup (HCl) to precipitate the final product. Critical parameters include reaction temperature (often 0–60°C), solvent polarity, and stoichiometric control of intermediates. Purity is ensured via column chromatography or recrystallization .

Q. How is the compound characterized using spectroscopic and chromatographic methods, and what are the key spectral markers?

Methodological Answer:

- ¹H/¹³C NMR : Look for signals at δ ~2.5–3.0 ppm (piperidinyl protons) and δ ~8.0–8.5 ppm (pyrimidine protons). The trifluoromethyl group appears as a singlet in ¹⁹F NMR at ~-60 ppm .

- HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) gradient; retention time varies with trifluoromethyl hydrophobicity .

- X-ray crystallography : Confirms the planar pyrimidine ring and piperidine chair conformation .

Q. What safety protocols are recommended for handling this compound during laboratory experiments?

Methodological Answer:

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles are mandatory. Use fume hoods for weighing and reactions .

- Waste disposal : Segregate halogenated waste (due to trifluoromethyl and pyrimidine groups) and neutralize acidic residues before disposal .

- Spill management : Absorb with inert material (e.g., vermiculite) and avoid inhalation of dust .

Advanced Research Questions

Q. What strategies can optimize the synthetic pathway to improve yield and scalability while minimizing hazardous intermediates?

Methodological Answer:

- Flow chemistry : Reduces exothermic risks in trifluoromethylation steps and improves reproducibility .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) enhance coupling efficiency between pyrimidine and piperidine .

- Green solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) to reduce toxicity .

- In-line analytics : Use FTIR or Raman spectroscopy to monitor reaction progress and minimize byproducts .

Q. How do computational models predict the compound’s reactivity and interaction with biological targets, and what experimental validations are required?

Methodological Answer:

- Density functional theory (DFT) : Models electron distribution in the trifluoromethyl group to predict nucleophilic/electrophilic sites .

- Molecular docking : Screens against kinase or GPCR targets; validate via enzymatic assays (e.g., IC₅₀ measurements) .

- Metabolic stability : Use hepatocyte assays to confirm in silico predictions of cytochrome P450 interactions .

Q. What analytical challenges arise in quantifying trace impurities or degradation products, and how can they be resolved using advanced techniques?

Methodological Answer:

- LC-MS/MS : Detects impurities at ppm levels (e.g., dehalogenated byproducts) with a mass accuracy of <2 ppm .

- Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions to identify degradation pathways .

- NMR relaxation experiments : Differentiate between amorphous and crystalline impurities in the hydrochloride salt .

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties and metabolic stability compared to non-fluorinated analogs?

Methodological Answer:

- Lipophilicity : Measure logP values (e.g., shake-flask method) to confirm increased membrane permeability .

- Metabolic stability : Conduct microsomal assays; the trifluoromethyl group resists oxidative metabolism, extending half-life .

- Plasma protein binding : Use equilibrium dialysis to compare binding affinity with non-fluorinated analogs .

Q. What contradictions exist in reported biological activities, and how can experimental design address these discrepancies?

Methodological Answer:

- Bioassay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., serum-free media) .

- Dose-response validation : Repeat studies with orthogonal methods (e.g., SPR for binding affinity vs. functional assays) .

- Structural analogs : Synthesize derivatives with modified piperidine or pyrimidine moieties to isolate pharmacophoric contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.